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Compound Name:
Ethyl 5-bromothiazole-4-

carboxylate

Cat. No.: B1631722 Get Quote

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a

cornerstone of medicinal chemistry and materials science.[1][2][3] Its unique electronic

properties, arising from the interplay between the electron-donating sulfur atom and the

electron-withdrawing imine group, confer upon it a remarkable versatility for molecular design.

[3] This scaffold is present in a multitude of FDA-approved drugs, demonstrating a wide array

of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral

properties.[2][4][5][6] Beyond pharmaceuticals, thiazole derivatives are integral to the

development of agrochemicals, such as fungicides and herbicides, and advanced materials.[7]

[8][9]

Ethyl 5-bromothiazole-4-carboxylate emerges as a particularly valuable building block within

this chemical space. Its trifunctional nature—featuring a bromine atom, an ethyl ester, and the

thiazole core—provides three distinct points for chemical modification, opening a vast

landscape for the synthesis of novel and complex molecules. The bromine atom at the 5-

position is a prime handle for transition metal-catalyzed cross-coupling reactions, allowing for

the introduction of diverse aryl, heteroaryl, and alkyl groups. The ethyl carboxylate at the 4-

position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be

converted to amides, esters, or other functional groups. Furthermore, the thiazole ring itself can

undergo various chemical transformations. This guide will provide an in-depth exploration of the

potential research avenues for Ethyl 5-bromothiazole-4-carboxylate, offering detailed

experimental protocols and strategic insights for its application in drug discovery and materials

science.
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Core Molecular Structure and Physicochemical
Properties

Property Value Reference

Molecular Formula C6H6BrNO2S

Molecular Weight 236.08 g/mol

Physical State
White to Brown Crystalline

Powder

Melting Point 75.0 to 85.0 °C

CAS Number 61830-23-7 [10]

Part 1: Medicinal Chemistry and Drug Discovery
The thiazole nucleus is a well-established "privileged structure" in medicinal chemistry,

meaning it is a molecular framework that is capable of binding to multiple biological targets with

high affinity.[2] This inherent bioactivity makes Ethyl 5-bromothiazole-4-carboxylate an

exceptional starting point for the development of novel therapeutic agents.

Kinase Inhibitors for Oncology
Protein kinases are a large family of enzymes that play a critical role in cellular signaling

pathways, and their dysregulation is a hallmark of many cancers.[11] Consequently, kinase

inhibitors have become a major class of anticancer drugs. The thiazole scaffold is a common

feature in many approved and investigational kinase inhibitors, including the FDA-approved

drug Dasatinib.[12] Ethyl 5-bromothiazole-4-carboxylate can be strategically utilized to

design and synthesize novel kinase inhibitors.

Research Strategy:

Scaffold Hopping and Bioisosteric Replacement: Utilize the thiazole core as a scaffold to

mimic the hinge-binding motifs of known kinase inhibitors.

Structure-Activity Relationship (SAR) Studies: Systematically modify the 5-position (via

cross-coupling) and the 4-position (via amide coupling) to probe the binding pocket of target
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kinases and optimize potency and selectivity.

Target-Focused Libraries: Design and synthesize focused libraries of derivatives targeting

specific kinase families implicated in cancer, such as VEGFR, EGFR, and BRAF.[11][13][14]

Experimental Workflow: Synthesis of a Kinase Inhibitor Library
Caption: Workflow for generating a kinase inhibitor library.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of Ethyl 5-
bromothiazole-4-carboxylate with various arylboronic acids.

Materials:

Ethyl 5-bromothiazole-4-carboxylate

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)[15]

Ligand (if required, e.g., a biarylphosphine, 2-10 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)[15]

Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)[15]

Schlenk flask or microwave vial

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a Schlenk flask or microwave vial, add Ethyl 5-bromothiazole-4-carboxylate (1.0 mmol),

the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[15]

If using a solid palladium source and ligand, add them to the flask.

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.[15]
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Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[15]

Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours.

Monitor the reaction by TLC or LC-MS.[15]

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.[15]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 5-

arylthiazole derivative.[15]

Antimicrobial Agents
The increasing prevalence of multidrug-resistant pathogens presents a global health crisis.

Thiazole-containing compounds have demonstrated significant antibacterial and antifungal

activities, making this scaffold a promising starting point for the development of new anti-

infective agents.[3][6][16]

Research Directions:

Synthesis of Novel Thiazole-Based Antibacterials: Explore the synthesis of derivatives that

mimic the structure of known antimicrobial agents or that possess novel mechanisms of

action.

Antifungal Drug Development: The thiazole ring is a key component of some antifungal

agents.[17] Research can focus on developing new thiazole derivatives with potent activity

against clinically relevant fungal pathogens like Candida albicans and Aspergillus fumigatus.

Synergistic Combination Therapies: Investigate the potential of novel thiazole derivatives to

act synergistically with existing antibiotics to overcome resistance mechanisms.[6]

Anti-inflammatory and Neuroprotective Agents
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Chronic inflammation and neurodegenerative diseases are complex multifactorial disorders

with significant unmet medical needs. Thiazole derivatives have been reported to possess both

anti-inflammatory and neuroprotective properties.[5]

Potential Research Areas:

Inhibitors of Pro-inflammatory Cytokines: Design and synthesize thiazole-based compounds

that can modulate the production or activity of key pro-inflammatory mediators such as TNF-

α, IL-6, and cyclooxygenase (COX) enzymes.

Modulators of Neuroinflammation: Investigate the potential of Ethyl 5-bromothiazole-4-
carboxylate derivatives to cross the blood-brain barrier and modulate neuroinflammatory

pathways implicated in diseases like Alzheimer's and Parkinson's.

Targeting Oxidative Stress: The thiazole ring can be incorporated into molecules designed to

mitigate oxidative stress, a common pathological feature in both inflammatory and

neurodegenerative conditions.

Part 2: Agrochemical Research and Development
The thiazole moiety is also a critical component in a number of commercially successful

agrochemicals.[18] Ethyl 5-bromothiazole-4-carboxylate provides a versatile platform for the

discovery of novel fungicides, herbicides, and insecticides with improved efficacy and

environmental profiles.[8][9]

Novel Fungicides
Plant fungal diseases pose a significant threat to global food security. Thiazole-based

fungicides are widely used to protect a variety of crops.[8][17]

Research Focus:

Broad-Spectrum Fungicides: Develop novel derivatives with a broad spectrum of activity

against a range of plant pathogenic fungi.

Systemic Fungicides: Design compounds with systemic properties, allowing for translocation

within the plant to provide comprehensive protection.
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Resistance-Breaking Fungicides: Target novel fungal enzymes or pathways to overcome

existing resistance to current classes of fungicides.

Innovative Herbicides and Insecticides
The development of new herbicides and insecticides with novel modes of action is crucial for

sustainable agriculture.[19]

Research Opportunities:

Selective Herbicides: Synthesize thiazole derivatives that exhibit high selectivity, effectively

controlling weeds without harming the crop.

Next-Generation Insecticides: Explore the potential of Ethyl 5-bromothiazole-4-
carboxylate as a scaffold for insecticides targeting novel insect receptors or enzymes,

potentially with lower toxicity to beneficial insects and non-target organisms.[19]

Part 3: Materials Science and Chemical Biology
The unique electronic and photophysical properties of the thiazole ring make it an attractive

component for the development of advanced materials and chemical probes.

Organic Electronics and Photonics
Thiazole-containing polymers and small molecules have shown promise in applications such as

organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect

transistors (OFETs).

Potential Research Projects:

Synthesis of Conjugated Polymers: Utilize the difunctional nature of Ethyl 5-bromothiazole-
4-carboxylate derivatives (after conversion of the ester to another reactive group) to

synthesize novel conjugated polymers with tailored electronic and optical properties.

Development of Fluorescent Probes: The thiazole ring can be incorporated into fluorescent

molecules for sensing and imaging applications in biological systems.
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Experimental Workflow: Sonogashira Coupling for π-Conjugated
Systems
Caption: General workflow for Sonogashira coupling reactions.

Detailed Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of Ethyl 5-
bromothiazole-4-carboxylate with terminal alkynes.

Materials:

Ethyl 5-bromothiazole-4-carboxylate

Terminal alkyne (1.2 - 2.0 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[20]

Copper(I) iodide (CuI, 2-10 mol%)[20]

Base (e.g., triethylamine, diisopropylamine, 2-4 equivalents)

Anhydrous solvent (e.g., THF, DMF)[20]

Schlenk flask

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add Ethyl 5-bromothiazole-4-
carboxylate (1.0 mmol), the palladium catalyst, and CuI.[20][21]

Evacuate and backfill the flask with the inert gas three times.

Add the anhydrous solvent and the base.

Add the terminal alkyne dropwise via syringe.[21]
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Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor

the reaction progress by TLC or LC-MS.[21]

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium

chloride solution to remove the copper catalyst, followed by water and brine.[21]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook
Ethyl 5-bromothiazole-4-carboxylate is a highly versatile and valuable chemical intermediate

with significant potential across multiple scientific disciplines. Its trifunctional nature allows for

the facile generation of diverse molecular architectures, making it an ideal starting point for the

discovery of novel therapeutics, agrochemicals, and advanced materials. The research areas

outlined in this guide represent just a fraction of the possibilities. As our understanding of

complex biological pathways and material properties continues to grow, so too will the

applications for strategically designed thiazole derivatives. The continued exploration of the

chemical space accessible from Ethyl 5-bromothiazole-4-carboxylate is a promising

endeavor for both academic and industrial researchers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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